N-(5-BROMO-2-PYRIDYL)-N'-(2-METHOXY-5-METHYLPHENYL)UREA
Overview
Description
N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA typically involves the reaction of 5-bromo-2-pyridylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, palladium catalysts, and organic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and methoxy groups in the structure can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXYPHENYL)UREA: Lacks the methyl group on the phenyl ring.
N-(5-CHLORO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA: Contains a chlorine atom instead of bromine.
N-(5-BROMO-2-PYRIDYL)-N’-(2-HYDROXY-5-METHYLPHENYL)UREA: Contains a hydroxy group instead of a methoxy group.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-N’-(2-METHOXY-5-METHYLPHENYL)UREA is unique due to the specific combination of bromine and methoxy groups in its structure. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H14BrN3O2 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C14H14BrN3O2/c1-9-3-5-12(20-2)11(7-9)17-14(19)18-13-6-4-10(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
InChI Key |
YQLUTFOWIIIASF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.